molecular formula C22H20N4O B2661943 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile CAS No. 338758-13-7

5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile

Cat. No. B2661943
CAS RN: 338758-13-7
M. Wt: 356.429
InChI Key: QOCZWVSDWQLJLR-UHFFFAOYSA-N
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Description

5-Benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile (5-BPP) is a synthetic organic compound with a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a probe for studying the structure and function of biomolecules. 5-BPP has been studied extensively in the past two decades, and its potential for a variety of uses is still being explored.

Scientific Research Applications

Pharmacological Research

This compound is extensively studied for its potential pharmacological properties. It is often investigated for its antipsychotic and antidepressant activities due to its structural similarity to known psychoactive substances. Researchers explore its binding affinity to various neurotransmitter receptors, which could lead to the development of new therapeutic agents for mental health disorders .

Cancer Research

In oncology, 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile is examined for its anticancer properties . Studies focus on its ability to inhibit the proliferation of cancer cells and induce apoptosis. Its mechanism of action is often linked to the disruption of specific signaling pathways that are crucial for cancer cell survival .

Neuroprotective Studies

This compound is also a subject of interest in neuroprotection research. Scientists investigate its potential to protect neurons from oxidative stress and neuroinflammation , which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its efficacy in reducing neuronal damage and improving cognitive functions is a key area of study.

Material Science

Beyond biological applications, 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile is studied in material science for its potential use in organic electronics and photonics. Its electronic properties are analyzed for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound’s stability and efficiency in these devices are key research areas.

These applications highlight the versatility and importance of 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile in scientific research. Each field leverages its unique properties to advance knowledge and develop new technologies.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Ambeed Sigma-Aldrich Benchchem

properties

IUPAC Name

5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c23-16-18-15-20(21(27)17-7-3-1-4-8-17)24-22(18)26-13-11-25(12-14-26)19-9-5-2-6-10-19/h1-10,15,24H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCZWVSDWQLJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(N3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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